molecular formula C20H21FN2O4 B277955 Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate

Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B277955
M. Wt: 372.4 g/mol
InChI Key: WOLPBVNAIADEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as EFMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biological research. EFMB is a member of the benzoate class of compounds, which are known for their diverse biological activities.

Mechanism of Action

Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate exerts its biological effects by inhibiting the activity of specific enzymes and proteins in cells, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition by Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate can lead to changes in cellular processes, such as cell proliferation and differentiation. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition by Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate can lead to changes in cellular responses to various stimuli.
Biochemical and Physiological Effects
Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate has several advantages for use in laboratory experiments, including its high potency and selectivity for specific cellular targets. However, it also has limitations, such as its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate, including:
1. Investigation of its potential as a therapeutic agent for specific diseases, such as cancer and inflammatory disorders.
2. Development of more efficient synthesis methods to improve its availability for research and potential clinical use.
3. Identification of new cellular targets for Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate, which could lead to the development of novel therapeutic approaches.
4. Exploration of the potential use of Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate as a tool for studying cellular processes, such as gene expression and intracellular signaling pathways.
5. Investigation of the potential use of Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate in combination with other therapeutic agents to enhance their efficacy and reduce side effects.

Synthesis Methods

Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 4-morpholinylbenzene in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained through purification and isolation steps using column chromatography.

Scientific Research Applications

Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-inflammatory and anti-tumor activities through its interaction with specific cellular targets.

properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 3-[(2-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21FN2O4/c1-2-27-20(25)14-7-8-18(23-9-11-26-12-10-23)17(13-14)22-19(24)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

WOLPBVNAIADEPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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